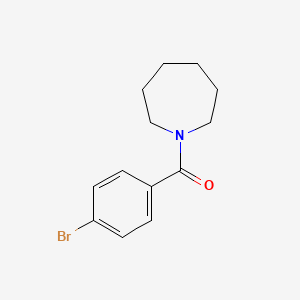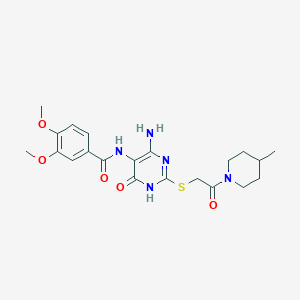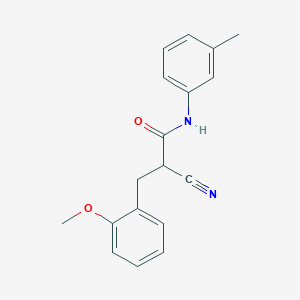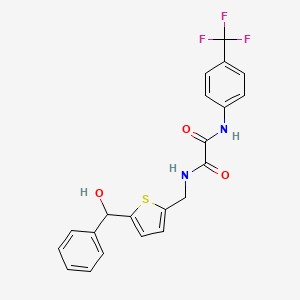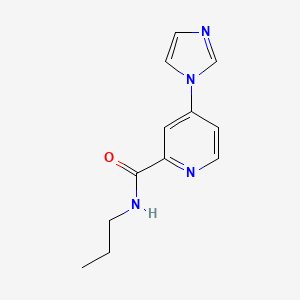
4-(1H-imidazol-1-yl)-N-propylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole ring is a planar five-membered ring, which includes two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and makes it a versatile moiety in chemical reactions .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a variety of chemical reactions, thanks to the presence of the nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis
Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms and the polarity they introduce . The specific physical and chemical properties of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Antifungal Applications
Imidazole-containing compounds have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antifungal medications.
Anti-inflammatory Applications
In autoimmune diseases, similar compounds have been found to suppress the production of inflammatory cytokines and reduce disease severity in animal models of rheumatoid arthritis and multiple sclerosis. This indicates a potential application of “4-(1H-imidazol-1-yl)-N-propylpicolinamide” in the treatment of autoimmune diseases.
Treatment of Inflammatory Bowel Disease
The same compound has also been studied for its potential in treating inflammatory bowel disease. This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could be used in the development of new treatments for this condition.
Treatment of Graft-Versus-Host Disease
Graft-versus-host disease is a severe complication of allogeneic tissue transplantation. The compound has been studied for its potential in treating this condition.
Antioxidant Applications
Compounds similar to “4-(1H-imidazol-1-yl)-N-propylpicolinamide” have been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antioxidant activities . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antioxidant medications.
Antileishmanial Applications
Leishmaniasis is a disease caused by parasites of the Leishmania type. Compounds similar to “4-(1H-imidazol-1-yl)-N-propylpicolinamide” have been used to synthesize a series of 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones with antileishmanial activities . This suggests that “4-(1H-imidazol-1-yl)-N-propylpicolinamide” could potentially be used in the development of antileishmanial medications.
Mecanismo De Acción
Target of Action
For instance, some imidazole derivatives show antibacterial activity against organisms like Escherichia coli, Bacillus subtilis, and Staphylococcus aureus .
Mode of Action
For example, some imidazole derivatives bind to the heme center of enzymes, inhibiting their function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide.
Result of Action
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)-N-propylpicolinamide. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.
Safety and Hazards
Propiedades
IUPAC Name |
4-imidazol-1-yl-N-propylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-4-15-12(17)11-8-10(3-5-14-11)16-7-6-13-9-16/h3,5-9H,2,4H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDJOPVXONSTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NC=CC(=C1)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-yl)-N-propylpicolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
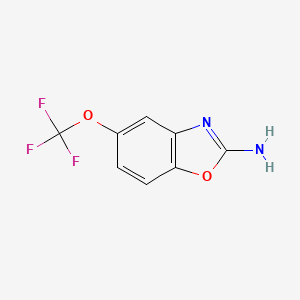
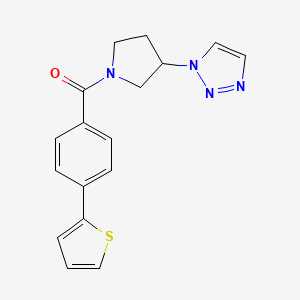
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2383997.png)

